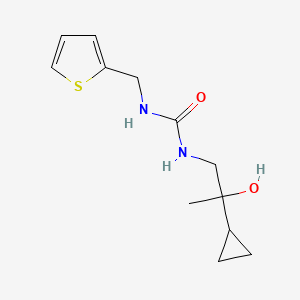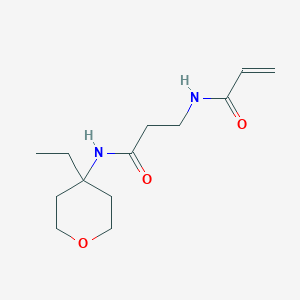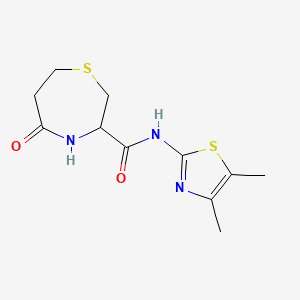![molecular formula C28H28N4O6S B2837705 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide CAS No. 865655-30-7](/img/structure/B2837705.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide is a useful research compound. Its molecular formula is C28H28N4O6S and its molecular weight is 548.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Applications
Synthesis of Pyrimidine-linked Pyrazole Heterocyclics : Research by Deohate & Palaspagar (2020) demonstrated the preparation of pyrimidine-linked pyrazole heterocyclic compounds, including variations of N-(1,3-benzodioxol-5-ylmethyl) compounds, using microwave irradiative cyclocondensation. These compounds showed potential in insecticidal and antibacterial activities.
Antimicrobial Properties : The study by Farag et al. (2009) reported the synthesis of new derivatives incorporating the pyrimidine ring, exhibiting moderate antimicrobial activity.
Herbicidal Activity : Liu & Shi (2014) researched the herbicidal properties of compounds containing pyrimidine and 1,3,4-thiadiazole rings, showing moderate to good selective herbicidal activity against certain plants, as detailed in their publication (Liu & Shi, 2014).
Anticonvulsant Hybrid Molecules : Kamiński et al. (2015) synthesized hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs. This study revealed the potential of these compounds in anticonvulsant applications (Kamiński et al., 2015).
Thermodynamic and Dielectric Studies : Vyas et al. (2013) conducted thermodynamic and dielectric studies on crystals of related pyrimidine derivatives. Their research provides insights into the physical properties of such compounds (Vyas et al., 2013).
Antitumor and Antibacterial Agents : Research by Hafez et al. (2017) demonstrated the synthesis of thieno[3,2-d]pyrimidine derivatives with significant activity against human tumor cell lines and bacteria.
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) on benzodifuranyl and thiazolopyrimidines derivatives showed these compounds to be effective as anti-inflammatory and analgesic agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a benzodioxole derivative with a thienopyrimidine derivative through an amide linkage. The thienopyrimidine derivative is first synthesized and then coupled with the benzodioxole derivative to form the final compound.", "Starting Materials": [ "2,4-dimethylaniline", "acetic anhydride", "sodium acetate", "thiophene-2-carboxylic acid", "thionyl chloride", "2-amino-4,6-dimethoxypyrimidine", "1,3-benzodioxole-5-carboxylic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "butanoyl chloride" ], "Reaction": [ "Synthesis of 2-(2,4-dimethylanilino)thiophene-3-carboxylic acid by reacting 2,4-dimethylaniline with thiophene-2-carboxylic acid in the presence of acetic anhydride and sodium acetate.", "Conversion of 2-(2,4-dimethylanilino)thiophene-3-carboxylic acid to 2-(2,4-dimethylanilino)thieno[3,2-d]pyrimidine-4,6(1H,5H)-dione by reacting with thionyl chloride and 2-amino-4,6-dimethoxypyrimidine.", "Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-amino-4,6-dimethoxy-thieno[3,2-d]pyrimidin-3-yl)butanamide by reacting 1,3-benzodioxole-5-carboxylic acid with N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide to form the corresponding benzodioxole amide intermediate, which is then coupled with the thienopyrimidine derivative using butanoyl chloride to form the final compound." ] } | |
Numéro CAS |
865655-30-7 |
Formule moléculaire |
C28H28N4O6S |
Poids moléculaire |
548.61 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |
InChI |
InChI=1S/C28H28N4O6S/c1-17-5-7-20(18(2)12-17)30-25(34)15-32-21-9-11-39-26(21)27(35)31(28(32)36)10-3-4-24(33)29-14-19-6-8-22-23(13-19)38-16-37-22/h5-9,11-13H,3-4,10,14-16H2,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
OPBXIYGJEFHXBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)
![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)
![ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2837628.png)
![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)
![(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2837632.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2837634.png)


![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)

